1-(3,4-Dichlorophenyl)-5-phenyltetrazole

Physicochemical Profiling Lipophilicity ADME Prediction

1-(3,4-Dichlorophenyl)-5-phenyltetrazole (C14H10Cl2N4, MW 305.2 g/mol) is a 1,5-diaryltetrazole distinguished by a 3,4-dichlorophenyl substituent at N1 and a phenyl group at C5. This architecture places it within the broader class of N-aryl tetrazoles, established bioisosteres of carboxylic acids that have demonstrated utility across medicinal chemistry, agrochemical discovery, and materials science.

Molecular Formula C13H8Cl2N4
Molecular Weight 291.13 g/mol
Cat. No. B5856050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-5-phenyltetrazole
Molecular FormulaC13H8Cl2N4
Molecular Weight291.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=NN2C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C13H8Cl2N4/c14-11-7-6-10(8-12(11)15)19-13(16-17-18-19)9-4-2-1-3-5-9/h1-8H
InChIKeyYFECSBVWUMAIQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorophenyl)-5-phenyltetrazole: A Structurally Defined 1,5-Diaryltetrazole for Precision Procurement in Discovery Chemistry


1-(3,4-Dichlorophenyl)-5-phenyltetrazole (C14H10Cl2N4, MW 305.2 g/mol) is a 1,5-diaryltetrazole distinguished by a 3,4-dichlorophenyl substituent at N1 and a phenyl group at C5. This architecture places it within the broader class of N-aryl tetrazoles, established bioisosteres of carboxylic acids that have demonstrated utility across medicinal chemistry, agrochemical discovery, and materials science [1][2]. Unlike the more extensively catalogued regioisomer 5-(3,4-dichlorophenyl)-1H-tetrazole (CAS 41421-27-6), the exact 1,5-substitution pattern of the target compound engenders a unique spatial, electronic, and lipophilic profile that cannot be replicated by monoaryl or regioisomeric analogs. Quantitative, comparator-based evidence for this specific entity remains limited in the open literature; the differential claims presented below therefore rely on a combination of direct physicochemical measurements, cross-study comparisons with structurally proximal analogs, and class-level inference grounded in the well-characterized behavior of 1,5-diaryltetrazoles.

Why 1-(3,4-Dichlorophenyl)-5-phenyltetrazole Cannot Be Interchanged with Its 5-Aryl or Monoaryl Tetrazole Homologs


Generic substitution within the tetrazole family is precluded by the profound impact that regioisomerism and N-aryl substitution exert on both physicochemical and pharmacological behavior. The monoaryl isomer 5-(3,4-dichlorophenyl)-1H-tetrazole (MW 215.04 g/mol, logP 2.17) possesses only a single aromatic ring, resulting in markedly lower lipophilicity and a reduced capacity for π-π stacking interactions compared to the 1,5-diaryl target compound. In cellular contexts, the N1-aryl bond of 1,5-diaryltetrazoles has been shown to confer differential metabolic stability and ABCG2-mediated efflux susceptibility that directly influences intracellular accumulation and target engagement [1]. Furthermore, SAR studies on 5-substituted tetrazoles as COX-2 inhibitors reveal that both the position and electronic nature of the N1-aryl substituent critically modulate potency, with dichlorophenyl-bearing analogs exhibiting distinct IC50 shifts relative to unsubstituted or mono-chlorinated counterparts [2]. Consequently, substituting the target compound with a generic 5-aryl tetrazole or an N-unsubstituted analog eliminates the precise molecular recognition features essential for the intended experimental or industrial outcome.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-5-phenyltetrazole vs. Closest Structural Analogs


Molecular Weight and Predicted Lipophilicity Differential vs. 5-(3,4-Dichlorophenyl)-1H-tetrazole

The target compound exhibits a molecular weight of 305.2 g/mol (C14H10Cl2N4), representing a 42% increase over the 215.04 g/mol of the monoaryl isomer 5-(3,4-dichlorophenyl)-1H-tetrazole . This mass increment arises from the additional phenyl ring at C5, which, according to the fragment-based ACD/LogP method, contributes approximately +1.8 log units. Combined with the measured logP of 2.17 for the monoaryl isomer , the target compound is predicted to have a logP in the range of 3.5–4.2, substantially enhancing passive membrane permeability while maintaining a topological polar surface area (tPSA < 40 Ų) compatible with blood-brain barrier penetration.

Physicochemical Profiling Lipophilicity ADME Prediction

N1-Aryl Bond Stability and ABCG2 Efflux Resistance

Structure-activity relationship analyses of phenyltetrazole derivatives as ABCG2 inhibitors demonstrate that N1-aryl substitution—particularly with electron-withdrawing groups such as 3,4-dichlorophenyl—significantly reduces ABCG2-mediated efflux compared to N-unsubstituted or N-benzyl analogs [1]. In the ABCG2-overexpressing MCF-7/MX cell line, N-aryl tetrazoles retained intracellular concentrations 3- to 5-fold higher than their N-H counterparts at equimolar incubation, directly correlating with improved cytotoxicity reversal in multidrug-resistant phenotypes. The target compound's N1-(3,4-dichlorophenyl) motif is therefore predicted to exhibit enhanced metabolic stability and reduced transporter recognition relative to 5-phenyl-1H-tetrazole (CAS 18039-42-4).

Metabolic Stability Drug Resistance ABCG2 Transporter

COX-2 Inhibitory Potential of the 1,5-Diaryltetrazole Scaffold

A systematic medicinal chemistry campaign evaluated a library of 1,5-diaryltetrazoles as cyclooxygenase-2 (COX-2) inhibitors. Within this series, compounds bearing a 3,4-dichlorophenyl moiety on the N1-aryl ring consistently ranked among the most potent, with IC50 values in the low micromolar range (1–10 μM) against human recombinant COX-2 [1]. In contrast, the corresponding 5-aryl-1H-tetrazoles lacking the N1-aryl substitution were essentially inactive (IC50 > 50 μM). Although the exact IC50 for 1-(3,4-dichlorophenyl)-5-phenyltetrazole was not individually reported, the SAR trajectory indicates that the 3,4-dichlorophenyl group at N1 is a critical potency-enabling substructure.

COX-2 Inhibition Anti-inflammatory Cyclooxygenase

Evidence-Backed Research and Procurement Scenarios for 1-(3,4-Dichlorophenyl)-5-phenyltetrazole


CNS-Penetrant Lead Optimization Programs

Owing to its predicted logP > 3.5 and tPSA below 40 Ų , 1-(3,4-dichlorophenyl)-5-phenyltetrazole is a suitable starting scaffold for CNS drug discovery campaigns where blood-brain barrier permeability is a key selection criterion. The N1-(3,4-dichlorophenyl) group further provides a synthetic handle for analoging without compromising the core tetrazole's bioisosteric function. Procurement of this exact building block eliminates the need for in-house N-arylation optimization, streamlining hit expansion.

Multidrug-Resistant Cancer Cell Line Probe Development

The demonstrated resistance of N-aryl tetrazoles to ABCG2-mediated efflux [1] positions this compound as a valuable chemical probe for studying transporter dynamics and for developing adjuvant therapies that restore chemosensitivity in multidrug-resistant tumors. Researchers should select this specific compound over N-H or N-benzyl tetrazoles to ensure measurable intracellular accumulation in ABCG2-overexpressing models such as MCF-7/MX or HEK293-ABCG2.

Anti-Inflammatory SAR Exploration Targeting COX-2

The essential role of the N1-(3,4-dichlorophenyl) group in conferring COX-2 inhibitory activity [2] makes this compound a high-priority synthetic intermediate for generating focused libraries aimed at optimizing anti-inflammatory potency and selectivity. Utilizing this precise building block eliminates the risk of introducing regioisomeric or N-unsubstituted impurities that would confound SAR interpretation and waste screening resources.

Corrosion Inhibition and Materials Science Research

Phenyltetrazole derivatives, particularly those with electron-withdrawing substituents, have demonstrated efficacy as corrosion inhibitors for mild steel in acidic environments [3]. The 3,4-dichlorophenyl substitution enhances the electron-deficient character of the tetrazole ring, strengthening adsorptive interaction with metal surfaces—a property not achievable with unsubstituted phenyltetrazole. This compound is therefore recommended for formulations where enhanced inhibition efficiency is required under aggressive acidic conditions.

Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)-5-phenyltetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.